![molecular formula C13H16N2O5 B5103519 methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)

methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

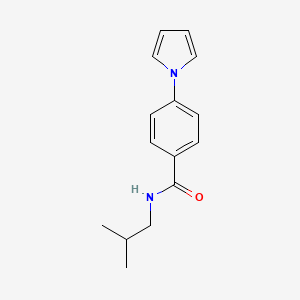

“Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” is a chemical compound with the molecular formula C14H17N3O5S . It has an average mass of 339.367 Da and a monoisotopic mass of 339.088898 Da .

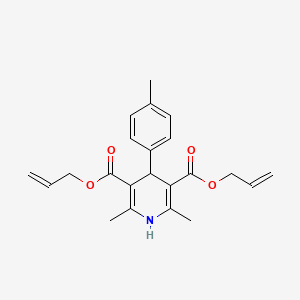

Molecular Structure Analysis

The molecular structure analysis of “methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” is based on its molecular formula C14H17N3O5S . The structure includes a butanoate group, a phenoxyacetyl group, and a hydrazino group .科学的研究の応用

- Quantum chemistry relies on accurate modeling of molecular structures and interactions. Researchers can use computational methods to study the electronic properties, vibrational modes, and reactivity of “methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate.” These insights aid in drug design, catalysis, and materials science .

- The compound’s hydrazino group may play a role in seed preservation. Investigating its effects on seed germination, dormancy, and longevity could enhance crop storage methods. Citizen science initiatives, like the EU-funded INCREASE project, empower civil society to contribute to seed preservation research .

- Combining botany, ecology, applied mathematics, and computer science, researchers can explore plant architecture and vegetation patterns. “Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” might influence plant growth, biomass estimation, and ecosystem dynamics. Such insights benefit agriculture, forestry, and rural development .

Quantum Chemistry and Computational Modeling

Seed Preservation and Agriculture

Plant Architecture and Vegetation Modeling

作用機序

Target of Action

The primary target of methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase . This enzyme plays a crucial role in the bacterial menaquinone (MK) biosynthesis pathway .

Mode of Action

Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This compound is converted into the corresponding CoA adduct in bacterial cells, and this adduct binds to MenB with a significant affinity .

Biochemical Pathways

The compound affects the bacterial menaquinone (MK) biosynthesis pathway . By inhibiting MenB, it disrupts the production of MK, a vital component in bacterial respiration .

Pharmacokinetics

Similar compounds have shown good bioavailability and stability .

Result of Action

The inhibition of MenB leads to a disruption in the production of MK, affecting bacterial respiration . This results in a bacteriostatic effect, limiting the growth and proliferation of bacteria .

特性

IUPAC Name |

methyl 4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-19-13(18)8-7-11(16)14-15-12(17)9-20-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVRCGMDOIWIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NNC(=O)COC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde](/img/structure/B5103445.png)

![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)

![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)

![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)

![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5103507.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5103535.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5103551.png)